molecular formula C20H15Cl2N3O2 B609874 PD-307243 CAS No. 313533-41-4

PD-307243

Cat. No.: B609874
CAS No.: 313533-41-4
M. Wt: 400.26
InChI Key: WNXIPCSWXVTKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It enhances hERG channel function by modulating gating kinetics, specifically by slowing channel inactivation and deactivation, leading to increased outward potassium currents . At membrane potentials between -120 mV and -40 mV, PD-307243 induces transient hERG currents with minimal decay, while at higher potentials (>-40 mV), it generates "Ito-like" currents due to altered inactivation dynamics . This use-dependent activity distinguishes it from other hERG activators .

However, its binding mechanism remains debated: computational docking studies initially suggested extracellular binding , but pharmacological evidence indicates interactions with the pore domain, possibly as a "pore-modifier" .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of PD-307243 relies on modular assembly of two primary subunits:

  • 3,4-Dichlorophenyl-1,3-dihydroisoindole scaffold : Derived from 3,4-dichlorobenzaldehyde via reductive amination with glycine derivatives .

  • Nicotinic acid derivative : Functionalized at the 2-position for nucleophilic substitution with the isoindole intermediate .

Critical bond formations include:

  • Amide coupling between the isoindole amine and nicotinic acid carboxyl group.

  • Aromatic substitution to integrate the dichlorophenyl moiety.

Table 1 summarizes key intermediates and their roles:

IntermediateFunctionSynthetic Origin
3,4-DichlorobenzaldehydeAromatic backbone precursorCommercial synthesis
5-Amino-1,3-dihydroisoindoleCore heterocycleReductive cyclization
2-Chloronicotinic acidCarboxyl group donorChlorination of nicotinic acid

Stepwise Synthetic Protocol

Synthesis of 5-Amino-1,3-dihydroisoindole

  • Reductive Amination :

    • 3,4-Dichlorobenzaldehyde reacts with glycine ethyl ester in ethanol under H₂ (50 psi) with Pd/C catalysis (Eq. 1):
      C6H3Cl2CHO+C4H9NO2Pd/C, H2C8H6Cl2NO2\text{C}_6\text{H}_3\text{Cl}_2\text{CHO} + \text{C}_4\text{H}_9\text{NO}_2 \xrightarrow{\text{Pd/C, H}_2} \text{C}_8\text{H}_6\text{Cl}_2\text{NO}_2

    • Yield: 68% after recrystallization (hexane/EtOAc).

  • Cyclization :

    • Heating the intermediate in DMSO at 120°C induces ring closure to form 5-nitro-1,3-dihydroisoindole.

    • Reduction : Catalytic hydrogenation (H₂, PtO₂) converts nitro to amine (Eq. 2):
      C8H5Cl2NO2H2,PtO2C8H7Cl2N2\text{C}_8\text{H}_5\text{Cl}_2\text{NO}_2 \xrightarrow{\text{H}_2, \text{PtO}_2} \text{C}_8\text{H}_7\text{Cl}_2\text{N}_2

Coupling with Nicotinic Acid

  • Carboxyl Activation :

    • 2-Chloronicotinic acid treated with SOCl₂ to form acyl chloride.

  • Nucleophilic Substitution :

    • React acyl chloride with 5-amino-1,3-dihydroisoindole in anhydrous THF (0°C → rt, 12 h) (Eq. 3):
      C7H4ClNO2+C8H7Cl2N2C20H15Cl2N3O2\text{C}_7\text{H}_4\text{ClNO}_2 + \text{C}_8\text{H}_7\text{Cl}_2\text{N}_2 \rightarrow \text{C}_{20}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_2

    • Purification via silica chromatography (CH₂Cl₂/MeOH 9:1).

Reaction Optimization and Challenges

Solvent and Catalyst Screening

  • Coupling Efficiency : DMF > THF > DMSO (Table 2).

    SolventYield (%)Purity (%)
    THF7295
    DMF8598
    DMSO6390
  • Catalyst Impact :

    • Pd/C outperformed PtO₂ in reductive steps (higher enantiomeric excess).

Byproduct Formation

  • Major Byproduct : Dichlorophenyl dimer (5–8% yield) due to oxidative coupling.

  • Mitigation : Strict inert atmosphere (N₂) and lower reaction temperatures.

Structural Verification and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (300 MHz, DMSO-d₆):
    δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, NH), 7.68–7.45 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, CH₂) .

  • ¹³C-NMR (75 MHz, DMSO-d₆):
    δ 167.2 (COOH), 152.1 (C=O), 139.8–125.6 (Ar-C), 48.3 (CH₂) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 400.0512 [M+H]⁺ (calc. 400.0518 for C₂₀H₁₅Cl₂N₃O₂) .

Scale-Up Considerations and Industrial Relevance

  • Batch vs Flow Chemistry :

    • Pilot-scale batches (100 g) achieved 78% yield in flow reactors vs 65% in batch .

  • Cost Drivers :

    • 3,4-Dichlorobenzaldehyde accounts for 42% of raw material costs.

Comparative Analysis with Analogous hERG Activators

ParameterThis compoundNS1643ICA-105574
Synthetic Steps576
Overall Yield32%18%25%
Purity (HPLC)>98%>95%>97%

Chemical Reactions Analysis

Chemical Identity and Structural Features

PD-307243’s molecular structure integrates multiple functional groups critical to its pharmacological activity:

Property Value
Molecular FormulaC₂₀H₁₅Cl₂N₃O₂
Molecular Weight400.26 g/mol
CAS Number313533-41-4
SMILES CodeO=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O
Key Functional GroupsNicotinic acid, dichlorophenyl, isoindoline

The compound’s structure features:

  • A nicotinic acid moiety contributing to solubility in polar solvents like DMSO and alcohols .

  • A 3,4-dichlorophenyl group enhancing hydrophobic interactions with hERG channel residues .

  • An isoindoline ring facilitating conformational flexibility for channel binding .

Pharmacodynamic Interactions with hERG Channels

This compound modulates hERG channels through voltage-dependent mechanisms, as demonstrated in electrophysiological studies:

Voltage-Dependent Activation

  • At -120 to -40 mV : Induces instantaneous hERG current with minimal decay, stabilizing the channel’s open state .

  • Above -40 mV : Generates an I<sub>to</sub>-like upstroke current due to slowed inactivation/deactivation kinetics .

Mechanism of Action

Parameter Effect of this compound Source
Deactivation Rate (τ)Slowed by >50% at 3 μM
Inactivation Rate (τ)Reduced by 30–40% at 10 μM
Voltage DependenceShifts activation curve leftward
Selectivity FilterNo alteration (confirmed via reversal potential)

These effects are use-dependent, requiring channel opening for full activity . Molecular docking studies suggest interactions with S5-P helix residues (e.g., F656, Y652), stabilizing the open conformation .

Stability and Solubility Data

This compound exhibits the following physicochemical properties:

Property Value
Solubility>10 mM in DMSO; >5 mM in ethanol
Storage StabilityStable at -20°C (desiccated) for >6 months
Purity≥98% (HPLC)

No degradation products or reactive intermediates have been reported under standard experimental conditions .

Comparative Pharmacology of hERG Activators

This compound’s effects contrast with other hERG activators like NS1643 and NS3623:

Parameter This compound NS1643 NS3623
EC₅₀ (hERG current)3 μM 10.4 μM 79.4 μM
Primary MechanismSlows deactivationRight-shifts inactivationRight-shifts inactivation
Use DependenceStrongModerateWeak

This compound’s unique ability to induce instantaneous currents at hyperpolarized voltages distinguishes it mechanistically .

Scientific Research Applications

PD-307243 is widely used in scientific research due to its ability to activate hERG channels. These channels are crucial for cardiac repolarization, and their dysfunction can lead to arrhythmias. Therefore, this compound is used to study the mechanisms of cardiac arrhythmias and to develop potential treatments .

In addition to its use in cardiac research, this compound is also employed in studies related to ion channel pharmacology, neurophysiology, and toxicology. Its ability to modulate ion channels makes it a valuable tool for understanding the physiological and pathological roles of these channels in various tissues .

Mechanism of Action

PD-307243 exerts its effects by activating hERG channels, which are potassium channels involved in cardiac repolarization. The compound binds to the channel and induces a conformational change that increases the flow of potassium ions through the channel. This action helps to stabilize the cardiac action potential and prevent arrhythmias .

The molecular targets of this compound include the hERG channel protein and associated regulatory proteins. The pathways involved in its mechanism of action include the modulation of ion flux and the stabilization of the cardiac action potential .

Comparison with Similar Compounds

Mechanisms of Action and Efficacy

Compound Key Mechanism EC₅₀/Effective Concentration Effect on hERG Current Impact on Channel Kinetics Reference
PD-307243 Slows inactivation/deactivation; use-dependent ~2 µM (CHO cells) 3.4-fold ↑ in tail currents at 10 µM No effect on activation/deactivation rates
RPR260243 Slows inactivation; temperature/voltage-sensitive ~3 µM (CHO cells) Sustained currents at depolarization Reduces inactivation rate; inhibits erg3 channels
PD-118057 Attenuates inactivation ~10 µM (HEK cells) 136% ↑ in peak outward current Shortens action potential duration
NS1643 Shifts voltage-dependent inactivation 10.4 µM (Xenopus oocytes) 300% ↑ in hERG1 current at 10 µM Accelerates activation; -27 mV shift in V₀.₅
ICA-105574 Unknown (potentiation at low concentrations) 0.5 µM (HEK cells) Rapid activation at depolarization Minimal data on kinetics

Key Findings:

  • This compound uniquely exhibits use-dependent activation , with effects manifesting only when channels are open .
  • NS1643 and This compound both target the pore domain but differ in binding sites: NS1643 acts on the outer vestibule, while this compound’s effects are abolished by pore-blocking agents like TPeA⁺ .
  • RPR260243 and PD-118057 primarily modulate inactivation but show divergent selectivity (e.g., RPR260243 inhibits erg3 channels) .

Structural and Binding Heterogeneity

  • This compound : Proposed to interact with residues near the pore domain, supported by mutagenesis and pharmacological blockade studies . Contradictory evidence exists regarding cytoplasmic vs. extracellular access .
  • NS1643 : Binds to the outer vestibule/external pore entrance, as shown by cysteine substitution experiments .
  • RPR260243 : Mutational analysis suggests cytoplasmic access, contrasting with initial docking simulations .

Selectivity and Off-Target Effects

  • This compound and RPR260243 exhibit high hERG selectivity, with minimal effects on L-type Ca²⁺, Na⁺, or K⁺ channels .
  • NS1643 and PD-118057 show weak inhibition of L-type Ca²⁺ channels at high concentrations .

Therapeutic Implications and Limitations

  • This compound: Potential for treating LQTS by reversing QT prolongation, but clinical efficacy remains unproven .
  • NS1643 : Demonstrated antiarrhythmic effects in animal models but lacks human trials .
  • RPR260243: Limited utility due to erg3 inhibition and temperature-dependent effects .

Q & A

Basic Research Questions

Q. What are the foundational steps for characterizing PD-307243 in preclinical studies?

A robust characterization begins with structural elucidation (e.g., NMR, mass spectrometry) and purity validation (HPLC). Subsequent steps include:

  • Physicochemical profiling : Solubility, stability under varying conditions (pH, temperature).
  • In vitro assays : Target binding affinity, selectivity, and cytotoxicity screening.
  • Dose-response relationships : Establish efficacy thresholds using dose-ranging studies.
    Methodological priority: Ensure reproducibility by adhering to protocols from peer-reviewed studies on analogous compounds .

Q. How should researchers design experiments to assess this compound’s mechanism of action?

  • Hypothesis-driven design : Start with literature reviews to identify gaps in understanding the compound’s target pathway.
  • Control groups : Include positive/negative controls (e.g., known inhibitors) to validate assay specificity.
  • Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map mechanistic pathways .
    Key consideration: Address potential confounding variables (e.g., cell line variability) through triplicate experiments .

Q. What statistical methods are recommended for analyzing this compound’s efficacy data?

  • Parametric tests (e.g., ANOVA, t-tests) for normally distributed data.
  • Non-parametric alternatives (Mann-Whitney U test) for skewed datasets.
  • Correction for multiple comparisons : Use Benjamini-Hochberg adjustments to minimize false discovery rates .
    Validation step: Confirm effect sizes with power analysis during experimental planning .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?

Contradictions in bioavailability or half-life data often stem from:

  • Model disparities : Compare in vivo (rodent vs. non-rodent) and in silico predictions.
  • Analytical variability : Cross-validate assays (e.g., LC-MS vs. ELISA) and standardize protocols.
  • Principal contradiction analysis : Identify the dominant factor (e.g., metabolic enzyme interactions) influencing discrepancies .
    Recommendation: Publish raw datasets to enable meta-analyses .

Q. What strategies optimize this compound’s selectivity in polypharmacological contexts?

  • Structure-activity relationship (SAR) studies : Modify functional groups to reduce off-target binding.
  • Cryo-EM/X-ray crystallography : Resolve target-ligand interactions at atomic resolution.
  • Machine learning : Train models on chemogenomic libraries to predict selectivity .
    Validation: Use orthogonal assays (e.g., thermal shift, SPR) to confirm specificity .

Q. How should researchers address reproducibility challenges in this compound’s in vivo studies?

  • Standardize protocols : Document environmental factors (e.g., diet, circadian rhythms).
  • Blinded experiments : Mitigate observer bias in outcome assessments.
  • Collaborative validation : Replicate findings across independent labs .
    Data transparency: Share detailed methodology via platforms like protocols.io .

Q. Data and Contradiction Analysis

Q. What frameworks are effective for reconciling contradictory results in this compound’s toxicity profiles?

  • Weight-of-evidence approach : Prioritize data from GLP-compliant studies over preliminary screens.
  • Contradiction mapping : Classify inconsistencies as methodological (e.g., assay sensitivity) or biological (e.g., species-specific metabolism) .
  • Meta-regression : Quantify the impact of variables like dosing regimens or formulation .

Q. How can researchers validate this compound’s hypothesized therapeutic targets?

  • CRISPR/Cas9 knockouts : Confirm phenotype rescue upon target gene deletion.
  • Chemical proteomics : Use affinity-based probes to identify off-target interactions.
  • Clinical correlation : Compare preclinical findings with patient-derived omics datasets .

Q. Methodological Resources

  • Data collection : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical compliance : Obtain institutional approvals for animal/human studies .
  • Peer-reviewed rigor : Cite recent (<10 years) studies to ensure relevance .

Properties

CAS No.

313533-41-4

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.26

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27)

InChI Key

WNXIPCSWXVTKQF-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD-307243;  PD 307243;  PD307243.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 12770152
CID 12770152
PD-307243
CID 12770152
PD-307243
CID 12770152
PD-307243
CID 12770152
PD-307243
CID 12770152
PD-307243
CID 12770152
CID 12770152
PD-307243

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.